1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide
Overview
Description
1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide, also known as C16H22ClN2O, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical properties, which make it an effective tool for studying various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act as a selective mu-opioid receptor agonist. This means that it binds to and activates specific receptors in the brain and spinal cord that are involved in pain perception and modulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide are complex and varied. In addition to its analgesic effects, this compound has been shown to have anti-inflammatory properties and may also play a role in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for mu-opioid receptors. This makes it a useful tool for studying pain pathways and developing new pain medications. However, the limitations of this compound include its potential for abuse and addiction, as well as its potential for side effects such as respiratory depression and sedation.
Future Directions
There are many potential future directions for research on 1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide. Some possible areas of study include:
1. Further exploration of the compound's mechanism of action and its effects on different types of pain.
2. Development of new pain medications based on the chemical structure of 1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide.
3. Investigation of the compound's potential for treating other conditions, such as depression and anxiety.
4. Studies on the long-term effects of 1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide use, including its potential for addiction and abuse.
5. Development of new synthetic methods for producing this compound, potentially leading to more efficient and cost-effective production methods.
Scientific Research Applications
1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide has been used in a wide range of scientific research applications, including studies on the central nervous system, pain management, and drug addiction. This compound has been shown to have potent analgesic effects, making it a useful tool for studying pain pathways and developing new pain medications.
properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-15(2)17-7-4-6-10-20(17)24-21(26)16-11-13-25(14-12-16)22(27)18-8-3-5-9-19(18)23/h3-10,15-16H,11-14H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDQXFVVVPOFGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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